molecular formula C17H24OS B13093286 1-(1-(Phenylthio)cyclopropyl)cyclooctanol

1-(1-(Phenylthio)cyclopropyl)cyclooctanol

Cat. No.: B13093286
M. Wt: 276.4 g/mol
InChI Key: YKVGNWQCYOBEAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropyl ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylthio)cyclopropyl)cyclooctanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(Phenylthio)cyclopropyl)cyclooctanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-(1-(Phenylthio)cyclopropyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclooctanol.

    1-(1-(Phenylthio)cyclopropyl)cyclopentanol: Contains a cyclopentanol moiety.

    1-(1-(Phenylthio)cyclopropyl)cyclododecanol: Features a cyclododecanol moiety.

Uniqueness

1-(1-(Phenylthio)cyclopropyl)cyclooctanol is unique due to its cyclooctanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of cyclooctanol can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24OS

Molecular Weight

276.4 g/mol

IUPAC Name

1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol

InChI

InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2

InChI Key

YKVGNWQCYOBEAC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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